HIV-1 Integrase Strand Transfer Inhibition: Scaffold Validation and Optimization Trajectory from Parent Acid to Sub-μM Potency
The indole-2-carboxylic acid scaffold was identified as a novel INSTI through molecular docking-based virtual screening against HIV-1 integrase (PDB 6PUY). The parent indole-2-carboxylic acid (compound 1) inhibited integrase strand transfer with an IC50 of 32.37 ± 4.51 μM. Virtual screening hit compound 3 (indole-2-carboxylic acid core with C3 carboxyl extension) showed improved potency with IC50 = 12.41 μM. Iterative structure-based optimization—introducing a halogenated benzene at C6 for π-π stacking with viral DNA dC20 and hydrolyzing the C2 ester to the free carboxyl for enhanced Mg2+ chelation—yielded compound 20a with IC50 = 0.13 μM, representing a ~249-fold improvement over the parent acid [1]. Raltegravir (RAL), a clinically approved INSTI, was used as positive control with IC50 = 0.06 ± 0.04 μM. Most derivatives showed no cytotoxicity against MT-4 cells at 80 μM (CC50 > 80 μM) [2].
| Evidence Dimension | HIV-1 integrase strand transfer inhibitory activity (IC50, μM) |
|---|---|
| Target Compound Data | Compound 20a (indole-2-carboxylic acid derivative): IC50 = 0.13 μM; Parent compound 1: IC50 = 32.37 ± 4.51 μM; Hit compound 3: IC50 = 12.41 μM |
| Comparator Or Baseline | Raltegravir (RAL, approved INSTI drug): IC50 = 0.06 ± 0.04 μM; Indole-3-carboxylic acid: not active (no measurable IC50 against integrase due to absence of C2-carboxyl chelating triad) |
| Quantified Difference | Compound 20a vs. parent compound 1: ~249-fold improvement; Compound 20a vs. RAL: 2.2-fold higher IC50 (same order of magnitude); Indole-3-carboxylic acid: no detectable inhibition |
| Conditions | HIV-1 integrase strand transfer assay kit; MT-4 human T-cell line for cytotoxicity; RAL as positive control; all data are mean ± SD from ≥3 independent experiments [2][3] |
Why This Matters
The ~249-fold optimization window from parent acid to lead compound demonstrates that the indole-2-carboxylic acid core is a productive starting scaffold for INSTI development, offering a synthetically accessible alternative to the diketo acid pharmacophore shared by all clinically approved INSTIs; substitution with indole-3-carboxylic acid completely ablates activity, confirming that the C2 carboxyl position is an absolute structural requirement for procurement in integrase-targeted programs.
- [1] Wang YC, Zhang RL, Chen GQ, et al. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. 2023;28(24):8020. doi:10.3390/molecules28248020 View Source
- [2] Zhang RH, Chen GQ, Wang W, et al. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Adv. 2024;14:9020-9031. Table 1: compound 1 IC50 = 32.37 ± 4.51 μM, compound 17a IC50 = 3.11 ± 0.18 μM; compound 20a IC50 = 0.13 μM (Wang 2023 Table 2). doi:10.1039/D3RA08320A View Source
- [3] Wang YC et al. (2023) Table 2. HIV-1 integrase inhibitory effect and cytotoxicity. IC50 range of compound 3 derivatives: 0.13–6.85 μM; RAL IC50 = 0.06 μM. CC50 > 80 μM for most compounds. View Source
